molecular formula C7H10N4O B8621495 6-(Ethylamino)pyridazine-3-carboxamide

6-(Ethylamino)pyridazine-3-carboxamide

Cat. No. B8621495
M. Wt: 166.18 g/mol
InChI Key: TUGIIENNBQRTTI-UHFFFAOYSA-N
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Patent
US06100258

Procedure details

A suspension of 6-chloropyridazine-3-carboxamide (reference example 13, paragraphs 1 to 3) (28.5 g, 0.18 mol) in methanol (200 ml) was treated with aqueous ethylamine (70% solution, 77 ml). The reaction was heated at reflux for 31/2 hours. The reaction was allowed to cool to ambient temperature and stand overnight. The precipitate was filtered and washed with a small volume of water and dried to give 6-(ethylamino)pyridazine-3-carboxamide as pink solid (8.9 g). [The filtrates were evaporated to a small volume diluted with cold water (100 ml) and more of the desired solid was filtered-off, washed with water and dried (12.8 g). Total yield (21.7 g, 72%)].
Name
6-chloropyridazine-3-carboxamide
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
77 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(S([NH:10][C:11]([C:13]2[CH:14]=[CH:15][C:16]([N:19](CC3C=C(Br)C=CC=3OCC(C)=C)[CH2:20][CH3:21])=[N:17]C=2)=[O:12])(=O)=O)C=CC=CC=1.C([NH2:37])C>CO>[CH2:20]([NH:19][C:16]1[N:17]=[N:37][C:13]([C:11]([NH2:10])=[O:12])=[CH:14][CH:15]=1)[CH3:21]

Inputs

Step One
Name
6-chloropyridazine-3-carboxamide
Quantity
28.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)NC(=O)C=1C=CC(=NC1)N(CC)CC1=C(C=CC(=C1)Br)OCC(=C)C
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
77 mL
Type
reactant
Smiles
C(C)N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 31/2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with a small volume of water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)NC1=CC=C(N=N1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 8.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.